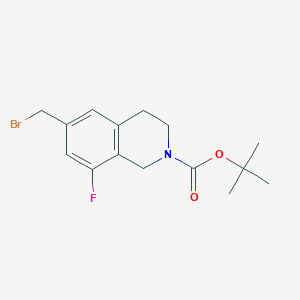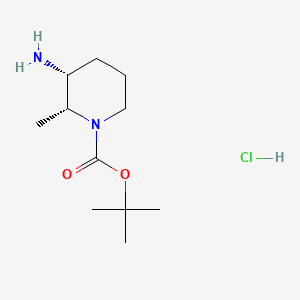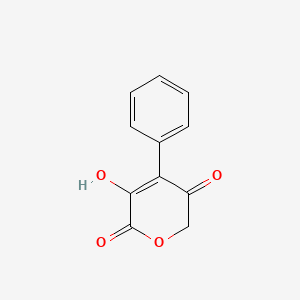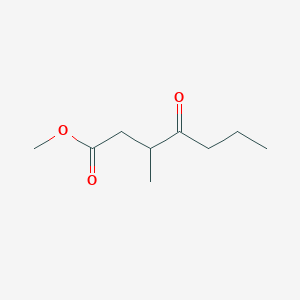
Tert-butyl 6-(bromomethyl)-8-fluoro-3,4-dihydroisoquinoline-2(1h)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromomethyl-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a bromomethyl group at the 6th position, a fluorine atom at the 8th position, and a tert-butyl ester group at the 2nd position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromomethyl-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced through a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The carboxylic acid group can be esterified using tert-butyl alcohol and a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-bromomethyl-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxo derivatives or reduction reactions to form reduced isoquinoline derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) can be used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted isoquinoline derivatives can be formed.
Oxidation Products: Oxidation can yield oxo derivatives of the isoquinoline ring.
Reduction Products: Reduction can produce reduced isoquinoline derivatives.
Hydrolysis Products: Hydrolysis of the ester group results in the formation of the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
6-bromomethyl-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases such as cancer, neurological disorders, and infectious diseases.
Biological Studies: It can be used in biological assays to study its effects on cellular processes and molecular targets.
Chemical Biology: The compound can be employed in chemical biology research to investigate its interactions with biomolecules and its potential as a chemical probe.
Material Science: It can be used in the development of novel materials with specific properties for applications in electronics, photonics, and catalysis.
Wirkmechanismus
The mechanism of action of 6-bromomethyl-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester depends on its specific molecular targets and pathways. In general, isoquinoline derivatives can interact with various enzymes, receptors, and ion channels, modulating their activity and leading to specific biological effects. The bromomethyl and fluorine substituents can enhance the compound’s binding affinity and selectivity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-bromomethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester: Lacks the fluorine atom at the 8th position.
8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester: Lacks the bromomethyl group at the 6th position.
6-bromomethyl-8-fluoro-1H-isoquinoline-2-carboxylic acid tert-butyl ester: Lacks the dihydro functionality at the 3,4 positions.
Uniqueness
The presence of both bromomethyl and fluorine substituents in 6-bromomethyl-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester imparts unique chemical and biological properties. The bromomethyl group can participate in various substitution reactions, while the fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets. These features make this compound a valuable scaffold for the development of novel therapeutic agents and chemical probes.
Eigenschaften
Molekularformel |
C15H19BrFNO2 |
|---|---|
Molekulargewicht |
344.22 g/mol |
IUPAC-Name |
tert-butyl 6-(bromomethyl)-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18-5-4-11-6-10(8-16)7-13(17)12(11)9-18/h6-7H,4-5,8-9H2,1-3H3 |
InChI-Schlüssel |
GJDBRLQMASBIEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2,5-Dioxopyrrol-1-yl)propanoylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B13897771.png)


![5-Amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B13897791.png)
![(1R,3R,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13897793.png)

![2-Amino-9-{2-deoxy-5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-3,9-dihydro-6H-purin-6-one](/img/structure/B13897806.png)






![tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate;hemi(oxalic acid)](/img/structure/B13897842.png)
